molecular formula C11H8O2S B2973916 Phenyl thiophene-2-carboxylate CAS No. 881-89-0

Phenyl thiophene-2-carboxylate

Cat. No. B2973916
CAS RN: 881-89-0
M. Wt: 204.24
InChI Key: BUCUTHKQTIKRHI-UHFFFAOYSA-N
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Description

Phenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C11H8O2S . It has an average mass of 204.245 Da and a monoisotopic mass of 204.024506 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, including Phenyl thiophene-2-carboxylate, often involves heterocyclization of various substrates . A common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Phenyl thiophene-2-carboxylate consists of a thiophene ring attached to a phenyl group via a carboxylate ester linkage . The thiophene ring is a five-membered heterocycle containing one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including Phenyl thiophene-2-carboxylate, can undergo various chemical reactions. For instance, the Palladium(II)-catalyzed carboxylation reaction of thiophene with CO2 involves two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) due to palladium(II) acetate induced deprotonation, and the nucleophile attacking the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .


Physical And Chemical Properties Analysis

Phenyl thiophene-2-carboxylate has a molecular formula of C11H8O2S, an average mass of 204.245 Da, and a monoisotopic mass of 204.024506 Da .

Scientific Research Applications

Synthesis and Biological Activity

Phenyl thiophene-2-carboxylate derivatives have shown promise in various biological activities. Notably, compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have demonstrated significant antibacterial and antifungal activities. These thiophene derivatives, synthesized in good yield, are particularly effective against gram-negative bacteria like E. coli and some fungi (Mabkhot et al., 2017).

Immunomodulation

Thiophene compounds have also been explored for their potential in immunosuppression. For instance, novel butenamides synthesized from phenyl thiophene-2-carboxylate have displayed immunosuppressive activity against concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

Organic Synthesis and Material Science

Phenyl thiophene-2-carboxylate is significant in organic synthesis, particularly in creating polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds. These compounds, synthesized via samarium diiodide promoted reactions, have applications in materials science, including liquid crystals and photochromic materials (Yang et al., 2002).

Environmental Microbiology

An organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source has been isolated. This research sheds light on the microbial metabolism of thiophen-2-carboxylate, with implications for environmental microbiology and bioremediation (Cripps, 1973).

Coordination Chemistry

Phenyl thiophene-2-carboxylate plays a role in coordination chemistry, evidenced by its use in synthesizing supramolecular complexes. These complexes have been studied for their crystal structures, fluorescence, and thermal stability properties (Zheng et al., 2007).

Liquid Crystal Technology

In liquid crystal technology, derivatives of thiophene-2-carboxylate ester have been synthesized, displaying enantiotropic smectic A phases. The synthetic methodology includes a regioselective α-bromination process, demonstrating the utility of these compounds in liquid crystal displays (Gipson et al., 2009).

Polymer Solar Cells

Phenyl thiophene-2-carboxylate-containing conjugated polymers have been used in the fabrication of polymer solar cells. The length of alkyl side-chains in these polymers affects the device performance, demonstrating the compound's relevance in renewable energy technologies (Cho et al., 2012).

Anticancer Research

In the field of anticancer research, thiophene-2-carboxamide derivatives have shown inhibitory activity against various cancer cell lines. These compounds, evaluated for their cytotoxic activity, highlight the potential of phenyl thiophene-2-carboxylate derivatives in developing new anticancer drugs (Gulipalli et al., 2019).

Mechanism of Action

While the specific mechanism of action for Phenyl thiophene-2-carboxylate is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of biological activities. They have been used in the development of advanced compounds with a variety of biological effects .

Safety and Hazards

While specific safety and hazard information for Phenyl thiophene-2-carboxylate was not found, it’s important to handle all chemical substances with care. Always use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Future Directions

Thiophene derivatives, including Phenyl thiophene-2-carboxylate, have been the subject of extensive research due to their wide range of potential applications in medicinal chemistry and material science . Future research may focus on the synthesis of new thiophene derivatives with improved pharmacological activity, as well as the exploration of their potential applications in various fields .

properties

IUPAC Name

phenyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(10-7-4-8-14-10)13-9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCUTHKQTIKRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl thiophene-2-carboxylate

Synthesis routes and methods

Procedure details

Phenol (5.0 g, 39.0 mmol), a 1M solution of 1,3-dicyclohexylcarbodiimide in dichloromethane (39.0 mL, 39.0 mmol) and 4-dimethylaminopyridine (0.5 g, 3.9 mmol) were added to a solution of thiophene-2-carboxylic acid (5.0 g, 39.0 mmol) in diethyl ether (400 mL) at about 0° C. The reaction mixture was stirred overnight while being allowed to warm to room temperature. The precipitate was collected by filtration and was washed with diethyl ether. The combined filtrates were washed successively with water, 5% aqueous acetic acid, water and brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using hexane/ethyl acetate (5:1) as the mobile phase to provide phenyl thiophene-2-carboxylate. MS (DCI-NH3): m/z 222 (M+NH4)+.
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